6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethoxyphenyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.
Introduction of the Cyclopropyl Group: This step may involve a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagent.
Attachment of the Dimethoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
- 6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Uniqueness
The uniqueness of 6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c1-12(2)25-20-16(11-22-25)15(10-17(23-20)13-5-6-13)21(26)24-18-9-14(27-3)7-8-19(18)28-4/h7-13H,5-6H2,1-4H3,(H,24,26) |
InChI Key |
FEBYOHPZOQTMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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